![molecular formula C12H5Cl2F3O2 B1304005 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 680215-60-5](/img/structure/B1304005.png)
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" appears to be closely related to the class of compounds discussed in the provided papers. While none of the papers directly analyze this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry.
Synthesis Analysis
Paper describes the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. This suggests that the Vilsmeier-Haack reaction could potentially be a viable method for synthesizing the aldehyde group on the furan ring of the compound . The synthesis involves the use of elemental analysis and NMR spectroscopy for structural confirmation, which could be applicable to the synthesis of "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde".
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using X-ray crystallography in paper . This technique could be used to determine the crystal structure of "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde", which would provide valuable information about its molecular geometry and the arrangement of its atoms in the solid state.
Chemical Reactions Analysis
Although the papers do not provide specific reactions for the compound , paper discusses the use of a tetrafluoroiodobenzaldehyde in porphyrin synthesis, indicating that halogenated aldehydes can participate in complex organic reactions. This could imply that "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" may also be used in similar synthetic applications, such as the construction of macrocyclic or supramolecular structures.
Physical and Chemical Properties Analysis
Paper provides a comprehensive analysis of a furan aldehyde derivative using Density Functional Theory (DFT), which includes the calculation of vibrational properties, electronic properties, and molecular electrostatic potential energy surfaces. These methods could be applied to "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" to predict its physical and chemical properties, such as reactivity, stability, and intermolecular interactions.
Applications De Recherche Scientifique
Enzymatic Remediation of Organic Pollutants
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde has not been extensively researched for direct applications. However, its structural analogs and compounds within the furan family have been studied for various scientific applications. For example, the treatment of organic pollutants in wastewater using enzymatic approaches with redox mediators has shown promise. Compounds like 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, due to their furan ring, might interact in similar redox reactions as those studied for the remediation of aromatic compounds in industrial effluents. This could potentially open up avenues for its application in environmental remediation efforts (Husain & Husain, 2007).
Synthesis of Fine Chemicals and Polymers
Furthermore, compounds from the furan family, such as 5-Hydroxymethylfurfural (HMF), have been utilized as building blocks in organic synthesis for the preparation of fine chemicals. Given the structural similarities, 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde might also serve as a precursor or intermediate in the synthesis of various industrially relevant chemicals, materials, and possibly biofuels. The presence of functional groups in such molecules allows for versatile chemical reactions, making them suitable for novel synthetic routes and the incorporation of renewable carbon sources into valuable products (Fan et al., 2019).
Role in Advanced Oxidation Processes
In the context of advanced oxidation processes (AOPs) for environmental decontamination, understanding the degradation pathways and biotoxicity of by-products is crucial. While the direct involvement of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde in such processes hasn't been documented, studies on similar compounds can provide insights into potential degradation products and their environmental impact. This knowledge is essential for assessing the ecological risks associated with the use of such chemicals and their derivatives in various industrial applications (Qutob et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYCADSCMMHYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl2F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381826 |
Source


|
| Record name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
CAS RN |
680215-60-5 |
Source


|
| Record name | 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

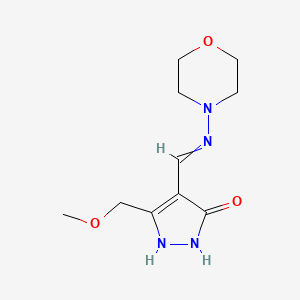
![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)
![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)
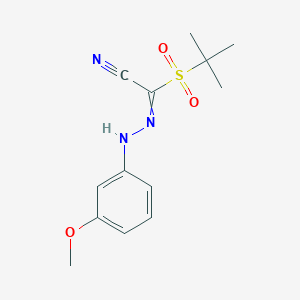
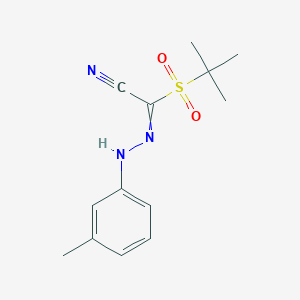
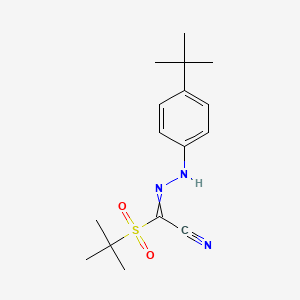

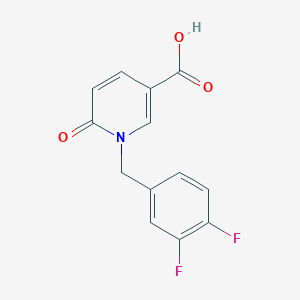

![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
